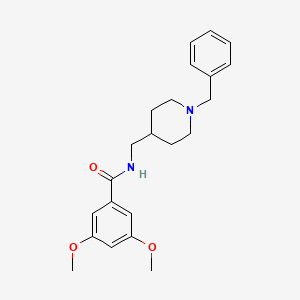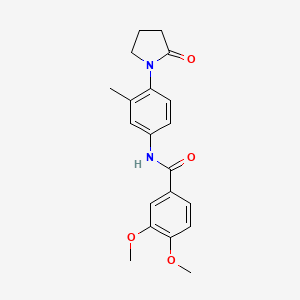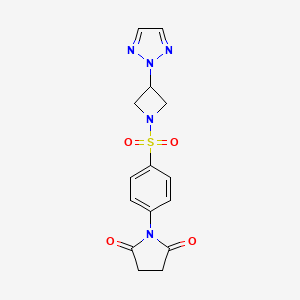
1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the molecule. Techniques such as IR, 1H-NMR, Mass spectroscopy and Elemental analysis can be used to confirm the structures of these derivatives .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring can participate in various reactions such as N-alkylation and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, 1,2,3-triazoles are known to be stable against metabolic degradation, able to form hydrogen bonds, and engage in dipole-dipole and π-stacking interactions .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds containing the triazole ring, such as our subject compound, have been reported to exhibit broad-spectrum antimicrobial activities. This includes action against bacteria, fungi, and viruses. For instance, triazole derivatives have been used in the development of antifungal agents like ketoconazole and fluconazole, which are clinically significant .
Anticancer Properties
The triazole ring is a common feature in many anticancer drugs. It has been incorporated into drug candidates due to its ability to interact with various biological targets. Triazole-containing compounds have shown efficacy against different cancer cell lines, indicating their potential as therapeutic agents in oncology .
Agrochemical Applications
In the field of agrochemistry, triazole derivatives play a crucial role. They are involved in the synthesis of compounds that can act as growth regulators or fungicides, contributing to the protection and yield improvement of crops .
Material Chemistry
The structural versatility of triazole allows it to be used in material chemistry, particularly in the creation of polymers and coatings that require specific properties such as thermal stability or chemical resistance .
Antiviral Drugs
Triazole compounds have been utilized in the synthesis of antiviral drugs. An example is Ribavirin, a broad-spectrum antiviral medication used in the treatment of diseases like hepatitis .
Analgesic and Anti-inflammatory
The triazole structure is also found in drugs that exhibit analgesic and anti-inflammatory properties, making it valuable in the development of medications for pain management and inflammatory conditions .
Mecanismo De Acción
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition can lead to a decrease in estrogen production. This makes aromatase inhibitors valuable in the treatment of diseases such as breast cancer, where estrogen plays a key role in disease progression .
Mode of Action
The compound interacts with its target, the aromatase enzyme, through the nitrogen atoms of the 1,2,4-triazole ring . These atoms bind to the iron in the heme moiety of CYP-450, a component of the aromatase enzyme . The phenyl moieties also have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the compound’s structure is able to form hydrogen bonds, which may contribute to its binding affinity .
Biochemical Pathways
The compound’s interaction with the aromatase enzyme affects the biosynthesis of estrogens . By inhibiting aromatase, the compound prevents the conversion of androgens to estrogens, leading to a decrease in estrogen levels . This can have downstream effects on various pathways that are regulated by estrogen, including the proliferation of certain types of cancer cells .
Result of Action
The primary result of the compound’s action is a decrease in estrogen production due to the inhibition of the aromatase enzyme . This can lead to a decrease in the proliferation of estrogen-dependent cancer cells . The compound has shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
Various internal and external factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s efficacy can be influenced by the presence of other drugs, diet, and genetic factors . Additionally, the compound’s stability could be influenced by environmental conditions such as temperature and pH .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[3-(triazol-2-yl)azetidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O4S/c21-14-5-6-15(22)19(14)11-1-3-13(4-2-11)25(23,24)18-9-12(10-18)20-16-7-8-17-20/h1-4,7-8,12H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBGPOLORPUALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)N3CC(C3)N4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

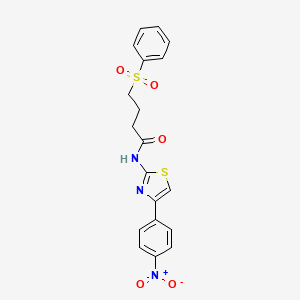
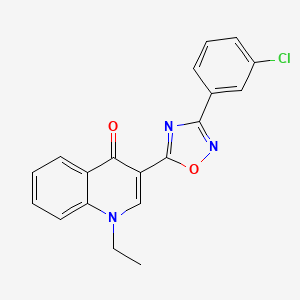
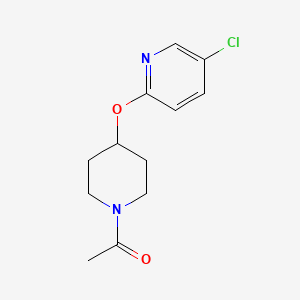
![1-(4-hydroxy-3,5-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2939424.png)
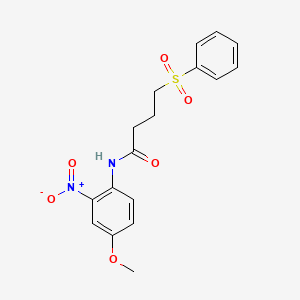
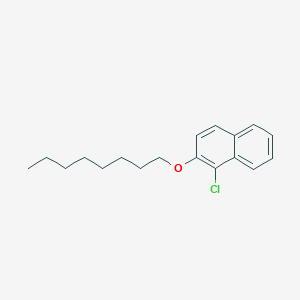
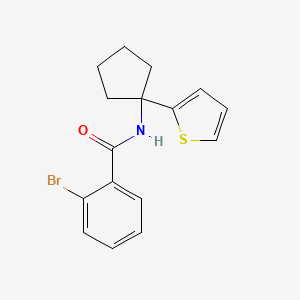
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939434.png)

![8-(3,4-dimethoxyphenethyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2939436.png)

![N-(3,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2939438.png)
